Cas no 2770557-81-6 (4-chloro-5-cyano-1H-indole-2-carboxylic acid)

4-chloro-5-cyano-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-chloro-5-cyano-1H-indole-2-carboxylic acid
- EN300-37407343
- 2770557-81-6
-
- インチ: 1S/C10H5ClN2O2/c11-9-5(4-12)1-2-7-6(9)3-8(13-7)10(14)15/h1-3,13H,(H,14,15)
- InChIKey: ZTZGUNLOLSEJKC-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC2=C1C=C(C(=O)O)N2
計算された属性
- 精确分子量: 220.0039551g/mol
- 同位素质量: 220.0039551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 76.9Ų
4-chloro-5-cyano-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37407343-1.0g |
4-chloro-5-cyano-1H-indole-2-carboxylic acid |
2770557-81-6 | 1g |
$0.0 | 2023-06-06 |
4-chloro-5-cyano-1H-indole-2-carboxylic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-chloro-5-cyano-1H-indole-2-carboxylic acidに関する追加情報
4-Chloro-5-Cyano-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
The compound 4-chloro-5-cyano-1H-indole-2-carboxylic acid (CAS No: 2770557-81-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a nitrogen atom at position 1 and a fused benzene ring. The presence of chlorine at position 4 and a cyano group at position 5, along with the carboxylic acid group at position 2, makes this molecule unique in terms of its chemical properties and reactivity.
Recent studies have highlighted the importance of 4-chloro-5-cyano-1H-indole-2-carboxylic acid in drug discovery and development. Its structural features make it an attractive candidate for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The indole core is known for its ability to interact with multiple biological targets, such as G-protein coupled receptors (GPCRs) and enzyme inhibitors, which further enhances its potential in medicinal chemistry.
The synthesis of 4-chloro-5-cyano-1H-indole-2-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including Friedländer synthesis, which involves the cyclization of o-amino aryl aldehydes or ketones with α,β-unsaturated carbonyl compounds. The introduction of chlorine and cyano groups requires careful planning to avoid unwanted side reactions and ensure the desired regioselectivity.
One of the most promising applications of 4-chloro-5-cyano-1H-indole-2-carboxylic acid lies in its ability to act as a building block for more complex molecules. Its functional groups provide ample opportunities for further modifications, such as esterification or amidation, which can enhance its solubility or bioavailability. Recent advancements in click chemistry have also enabled the incorporation of this compound into larger molecular frameworks, opening new avenues for drug delivery systems.
In terms of biological activity, 4-chloro-5-cyano-1H-indole-2-carboxylic acid has shown potent inhibitory effects against several enzymes associated with chronic diseases. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are key players in epigenetic regulation and cancer progression. Additionally, its anti-inflammatory properties have been explored in models of rheumatoid arthritis, where it exhibited significant reduction in cytokine production and joint inflammation.
The cyano group at position 5 plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to form hydrogen bonds and interact with biological targets. This feature has been exploited in designing peptide mimetics and other bioactive agents. Furthermore, the chlorine substituent at position 4 contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and achieving adequate tissue penetration.
Recent computational studies using molecular docking techniques have provided deeper insights into the binding modes of 4-chloro-5-cyano-1H-indole-2-carboxylic acid with various protein targets. These studies have revealed that the indole ring forms critical π–π interactions with aromatic residues in the binding pocket, while the carboxylic acid group engages in hydrogen bonding with polar residues. Such interactions are pivotal for achieving high-affinity binding and potent biological activity.
Another area where 4-chloro-5-cyano-1H-indole-2-carboxylic acid has shown promise is in materials science. Its rigid structure and conjugated system make it suitable for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its use as a building block for constructing π-conjugated polymers with tailored electronic properties.
In conclusion, 4-chloro-5-cyano-1H-indole-2-carboxylic acid is a versatile compound with wide-ranging applications in medicinal chemistry, materials science, and beyond. Its unique structural features and functional groups make it an invaluable tool for designing novel bioactive molecules and advanced materials. As research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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